1-Methyl-2-phenyl-1H-imidazo[4,5-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-phenylimidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-16-12-7-8-14-9-11(12)15-13(16)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSXBFVRCAUUDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=NC=C2)N=C1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355036 | |
| Record name | 1H-Imidazo[4,5-c]pyridine, 1-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658977 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
89734-93-0 | |
| Record name | 1H-Imidazo[4,5-c]pyridine, 1-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 1 Methyl 2 Phenyl 1h Imidazo 4,5 C Pyridine and Its Analogues
Strategies for Core Imidazo[4,5-c]pyridine Ring System Construction
The formation of the fused imidazo[4,5-c]pyridine scaffold is the cornerstone for producing a wide array of derivatives, including the target compound 1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine. Chemists have devised several effective methodologies to build this heterocyclic system.
Condensation and Cyclization Reactions Utilizing Precursors (e.g., 3,4-Diaminopyridine)
A prevalent and foundational approach to constructing the imidazo[4,5-c]pyridine core involves the condensation and subsequent cyclization of 3,4-diaminopyridine (B372788) with various carbonyl-containing compounds. mdpi.comnih.gov This method is valued for its directness and the availability of the starting materials. acs.orgacs.org
The reaction typically proceeds by reacting 3,4-diaminopyridine with carboxylic acids or their derivatives, such as orthoesters. mdpi.com For instance, heating 3,4-diaminopyridine with a suitable carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) can yield the desired 2-substituted imidazo[4,5-c]pyridine. mdpi.com Similarly, reacting 3,4-diaminopyridine with aldehydes, followed by an oxidative cyclization step, is another effective route. nih.gov For example, the reaction of 3,4-diaminopyridine with benzaldehyde (B42025) derivatives in the presence of an oxidizing agent can lead to the formation of 2-phenyl-substituted imidazo[4,5-c]pyridines. nih.gov
Wang et al. reported a two-step procedure involving the reduction of 3-nitropyridin-4-amine followed by a ytterbium triflate-catalyzed condensation with triethyl orthoformate to form the imidazo[4,5-c]pyridine ring. mdpi.com This method demonstrated broad utility with high compatibility for numerous functional groups, achieving yields from 32% to 99%. mdpi.com
| Precursor | Reagent | Conditions | Product | Yield |
| 3,4-Diaminopyridine | Carboxylic Acid | Polyphosphoric Acid, Heat | 2-Substituted imidazo[4,5-c]pyridine | Good (~75%) mdpi.com |
| 3,4-Diaminopyridine | Benzaldehyde adduct | Na2S2O5 | 5H-imidazo[4,5-c]pyridines | Not specified nih.gov |
| 3,4-Diaminopyridine | Triethyl orthoformate | Ytterbium triflate | Imidazo[4,5-c]pyridine | 32-99% mdpi.com |
| 3,4-Diaminopyridine | Acetyl chloride | Dimethyl acetamide (B32628) | N-(4-Amino-pyridin-3-yl)acetamide | Not specified acs.org |
Metal-Catalyzed Synthetic Approaches
Transition metal catalysis offers powerful tools for the synthesis of imidazo[4,5-c]pyridines, enabling reactions under milder conditions and with greater functional group tolerance. Palladium and copper catalysts have been prominently used in these synthetic strategies. nih.gov
A palladium-catalyzed amidation/cyclization strategy has been successfully employed to synthesize the imidazo[4,5-c]pyridine scaffold in a three-step process. nih.gov Additionally, copper-catalyzed amidation of 3-amino-N-Boc-4-chloropyridine has been utilized for the synthesis of N-aryl substrates, which are precursors to the final heterocyclic system. nih.gov The choice of ligand can be crucial in these cross-coupling reactions, with ligands like BINAP and XantPhos significantly affecting the efficiency of the process. mdpi.com
| Catalyst System | Reactants | Reaction Type | Product |
| Palladium Catalyst | N/A | Amidation/Cyclization | Imidazo[4,5-c]pyridine nih.gov |
| Copper Catalyst | 3-amino-N-Boc-4-chloropyridine | Amidation | N-Aryl substrates nih.gov |
| Palladium with Ligands | N/A | Cross-coupling | 3-substituted 2-aryl/heteroaryl imidazo[4,5-b]pyridines mdpi.com |
One-Pot Synthesis Protocols
One-pot synthesis protocols are highly desirable as they reduce the number of work-up and purification steps, leading to increased efficiency and reduced waste. Several one-pot methods for the synthesis of imidazo[4,5-c]pyridine derivatives have been developed. acs.orgrsc.org
An expeditious one-pot sequential route has been developed for the synthesis of pyrido-fused imidazo[4,5-c]quinolines using a Pictet-Spengler cyclization strategy. rsc.org This method involves the condensation of substituted 2-aminopyridines with 2-bromo-2'-nitroacetophenone, followed by reduction of the nitro group and subsequent cyclization with aldehydes in a one-pot manner. rsc.org This approach benefits from the use of low-cost reagents and green solvents. rsc.org
Microwave-Assisted Synthesis Enhancements
Microwave irradiation has emerged as a valuable technique to accelerate organic reactions. In the synthesis of imidazo[4,5-c]pyridines, microwave assistance has been shown to significantly reduce reaction times and improve yields. rsc.org
The use of microwave-assisted mild reaction conditions is a key feature of some one-pot sequential pathways for synthesizing fused imidazo[4,5-c]quinoline scaffolds. rsc.org This enhancement makes the synthesis more feasible and efficient for creating diverse polyheterocycles. rsc.org For example, the condensation of 2-amino-3-hydroxypyridine (B21099) with carboxylic acids is a rapid method for producing 2-substituted imidazo[4,5-b]pyridines, with the best results obtained using silica (B1680970) gel as a support under microwave irradiation. nih.gov
Regioselective Synthesis and Isomer Control
A significant challenge in the synthesis of substituted imidazo[4,5-c]pyridines is controlling the regioselectivity, particularly the position of substitution on the nitrogen atoms of the imidazole (B134444) ring. nih.govpsychosocial.com This leads to the formation of different isomers, and methodologies to selectively synthesize one isomer over another are of great importance.
Control of N-Alkylation and N-Substitution Patterns
The alkylation of the imidazo[4,5-c]pyridine core can result in substitution at different nitrogen atoms, leading to regioisomers. nih.govpsychosocial.com Studies have shown that the alkylation of 5H-imidazo[4,5-c]pyridines with reagents like 4-chlorobenzyl bromide or butyl bromide under basic conditions (K2CO3 in DMF) predominantly yields the N5-regioisomers. nih.gov
The regioselectivity of acylation of the precursor 3,4-diaminopyridine has also been investigated as a means to control the final substitution pattern. acs.orgacs.org It was discovered that the reaction of 3,4-diaminopyridine with acetyl chloride leads to the selective formation of N-(4-amino-pyridin-3-yl)acetamide. acs.org Conversely, reaction with di-tert-butyl-dicarbonate unexpectedly results in the regioselective introduction of a tert-butylcarbamate (B1260302) at the 4-position of the pyridine (B92270) ring. acs.org These selectively acylated intermediates can then be further elaborated to provide specific isomers of the final imidazo[4,5-c]pyridine product. acs.orgacs.org
| Substrate | Reagent | Conditions | Major Product |
| 5H-imidazo[4,5-c]pyridines | 4-chlorobenzyl bromide/butyl bromide | K2CO3, DMF | N5-regioisomers nih.gov |
| 3,4-Diaminopyridine | Acetyl chloride | Dimethyl acetamide | N-(4-Amino-pyridin-3-yl)acetamide acs.org |
| 3,4-Diaminopyridine | Di-tert-butyl-dicarbonate | CH2Cl2 | tert-Butyl (3-amino-pyridin-4-yl)carbamate acs.org |
Methodologies for Distinguishing Regioisomers
The synthesis of substituted imidazo[4,5-c]pyridines, particularly through alkylation, can lead to the formation of multiple regioisomers. The differentiation between these isomers is a critical aspect of characterization. Advanced nuclear magnetic resonance (NMR) techniques, specifically 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for the unambiguous structural assignment of these regioisomers. nih.gov
In the case of N-alkylation of 2-(substituted-phenyl)imidazo[4,5-c]pyridines, the alkyl group can attach to different nitrogen atoms in the imidazole ring, leading to isomers. For instance, in the alkylation of 5H-imidazo[4,5-c]pyridines, N5 regioisomers are often predominantly formed. nih.gov The confirmation of these structures relies on the spatial proximity of protons, as detected by NOESY, and through-bond correlations observed in HMBC spectra. nih.gov For example, a NOESY cross-peak between the protons of the N1-methyl group and the H7 proton on the pyridine ring would confirm the 1H-imidazo[4,5-c]pyridine structure. Similarly, HMBC correlations between the N1-methyl protons and carbons in the pyridine ring (C6 and C7a) can provide definitive evidence for the correct regioisomer.
Derivatization and Functionalization Strategies at Key Positions
N1-Methylation and its Influence on Reactivity and Properties
The introduction of a methyl group at the N1 position of the imidazo[4,5-c]pyridine core is a common strategy to modulate the compound's properties. N-methylation can significantly influence the molecule's physicochemical characteristics, such as solubility, lipophilicity, and metabolic stability. mdpi.com For instance, the methylation of an imidazole ring generally leads to a lower melting point and can alter its basicity. While imidazole has a pKa of about 7.0 for its conjugate acid, 1-methylimidazole (B24206) is slightly more basic, with a pKa of 7.4. This change in basicity can affect the molecule's interaction with biological targets.
However, the N-alkylation of the imidazo[4,5-c]pyridine core is often not selective and can result in a mixture of monoalkylated and polyalkylated products. mdpi.com The reaction of the imidazo[4,5-c]pyridine scaffold with methyl iodide in the presence of a base is a common method for N-methylation. mdpi.com The resulting mixture of regioisomers necessitates careful purification and characterization to isolate the desired N1-methylated product. From a reactivity standpoint, the presence of the N1-methyl group can influence the electronic nature of the heterocyclic system, potentially affecting its susceptibility to electrophilic or nucleophilic attack at other positions.
C2-Phenyl Substituent Introduction and Modification
The C2 position of the imidazo[4,5-c]pyridine ring is a primary site for introducing diversity. A widely used method for the synthesis of 2-phenyl substituted analogues is the condensation of 3,4-diaminopyridine with benzaldehyde or its derivatives. nih.gov This reaction can be promoted by various reagents and conditions. For example, the reaction can be carried out using the sodium bisulfite adduct of the corresponding benzaldehyde. nih.gov Another approach involves the reaction of 3,4-diaminopyridine with a carboxylic acid, such as benzoic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures, or under microwave irradiation to accelerate the reaction. mdpi.comnih.gov
The general mechanism for the reaction with aldehydes is believed to proceed through the formation of an intermediate Schiff base, followed by cyclization and subsequent oxidation to yield the aromatic imidazo[4,5-c]pyridine ring system. nih.gov This oxidation can occur via air oxidation, especially in reactions conducted in water under thermal conditions. nih.gov
Further modifications can be made to the C2-phenyl ring itself. By starting with substituted benzaldehydes or benzoic acids, a variety of functional groups can be introduced onto the phenyl ring, allowing for the exploration of structure-activity relationships.
Modifications at Other Pyridine Ring Positions (C5, C6, C7)
Functionalization of the pyridine portion of the imidazo[4,5-c]pyridine scaffold provides another avenue for creating diverse analogues. A common strategy involves the introduction of a halogen atom, typically bromine, onto the pyridine ring, which can then serve as a handle for further transformations through cross-coupling reactions. For instance, a pyridone fragment within a precursor can be converted into a fused bromopyridine moiety. This bromo-substituted intermediate is then a versatile substrate for Suzuki and Buchwald-Hartwig cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and amino groups. osi.lv
These coupling reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, thus allowing for extensive derivatization at the pyridine ring positions. The choice of catalyst and ligand is crucial for the efficiency of these cross-coupling reactions.
Introduction of Heteroaromatic and Aliphatic Moieties
Beyond the C2-phenyl group, other heteroaromatic and aliphatic moieties can be introduced at various positions of the this compound scaffold to further explore its chemical space. For instance, different alkyl or aryl groups can be introduced at the N1 position through alkylation or arylation reactions. nih.gov These substitutions can modulate the compound's steric and electronic properties.
Furthermore, heteroaromatic groups can be introduced at the C2 position by using heteroaromatic aldehydes or carboxylic acids in the initial cyclization reaction. Palladium-catalyzed cross-coupling reactions, as mentioned previously, are also instrumental in attaching heteroaromatic rings to the pyridine moiety of the scaffold. osi.lv The introduction of aliphatic chains or cyclic aliphatic groups can be achieved through similar synthetic strategies, for example, by using aliphatic aldehydes or carboxylic acids in the ring formation step or through alkylation reactions on a pre-formed imidazo[4,5-c]pyridine core.
Mechanistic Studies of Reaction Pathways
The formation of the imidazo[4,5-c]pyridine ring system from 3,4-diaminopyridine and an aldehyde is a key reaction in the synthesis of 2-substituted derivatives. Mechanistic studies suggest that this transformation typically proceeds through a cyclocondensation pathway. The initial step involves the reaction of one of the amino groups of the diaminopyridine with the carbonyl group of the aldehyde to form a Schiff base (an imine). This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon, forming a dihydroimidazo[4,5-c]pyridine intermediate. nih.gov
The final step to achieve the aromatic imidazo[4,5-c]pyridine is an oxidation of this dihydro intermediate. This oxidation can be effected by various means. In some synthetic protocols, atmospheric oxygen serves as the oxidant, particularly when the reaction is conducted in an open vessel at elevated temperatures. nih.gov In other cases, specific oxidizing agents may be added to facilitate this aromatization step. Alternatively, when starting with a carboxylic acid instead of an aldehyde, the reaction proceeds through the formation of an amide intermediate, followed by cyclization and dehydration, which does not require an oxidative step. mdpi.com
Structural Characterization and Elucidation Techniques for Imidazo 4,5 C Pyridine Derivatives
Spectroscopic Methods for Structure Confirmation
Spectroscopic techniques are the cornerstone of molecular structure elucidation, each providing a unique piece of the structural puzzle by probing the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: This technique identifies the chemical environment of hydrogen atoms (protons). For 1-Methyl-2-phenyl-1H-imidazo[4,5-c]pyridine, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the phenyl ring, and the N-methyl group. The chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of each signal are key to assigning it to a specific proton. For instance, the N-methyl protons would likely appear as a singlet in the upfield region, while the aromatic protons on the phenyl and pyridine rings would resonate at lower fields, exhibiting complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with adjacent protons. Advanced 2D NMR techniques, such as NOESY, can be used to confirm the spatial proximity of protons, which is crucial for determining the specific regioisomer formed during synthesis. nih.gov
¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum for this compound would display a unique signal for each chemically distinct carbon atom. The chemical shifts would differentiate between the sp³-hybridized methyl carbon and the various sp²-hybridized carbons of the aromatic rings. The carbons of the phenyl group and the fused heterocyclic system would resonate in the characteristic downfield region for aromatic carbons.
Expected NMR Data for this compound (Note: As specific experimental data is not publicly available, this table represents expected values based on general principles and data from similar structures.)
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| N-CH₃ | ~3.8 - 4.2 (singlet) | ~30 - 35 |
| Phenyl-H (ortho) | ~8.0 - 8.2 (multiplet) | ~128 - 130 |
| Phenyl-H (meta) | ~7.4 - 7.6 (multiplet) | ~128 - 130 |
| Phenyl-H (para) | ~7.4 - 7.6 (multiplet) | ~130 - 132 |
| Pyridine-H | ~7.2 - 8.8 (multiplets) | ~115 - 155 |
| Imidazole-C2 | N/A | ~150 - 155 |
| Phenyl-C (ipso) | N/A | ~130 - 135 |
| Fused Ring Carbons | N/A | ~135 - 150 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.
MS: For this compound (molecular formula C₁₃H₁₁N₃), the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (209.25 g/mol ). The fragmentation pattern observed in the spectrum provides additional structural information, revealing stable fragments of the molecule.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the compound. For example, the calculated exact mass for C₁₃H₁₁N₃ is 209.0953. An HRMS measurement confirming this value would definitively validate the molecular formula. While data for the parent compound is not available, a derivative, this compound-7-sulfonamide, has been characterized, demonstrating the application of this technique to the core structure. semanticscholar.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes molecular vibrations (stretching, bending).
For this compound, the IR spectrum would exhibit characteristic absorption bands:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methyl group, expected around 2950-2850 cm⁻¹.
C=C and C=N stretching: Strong absorptions in the 1650-1450 cm⁻¹ region, characteristic of the aromatic phenyl and imidazopyridine rings.
C-H bending: Bands in the fingerprint region (below 1400 cm⁻¹) which are unique to the molecule.
Expected IR Absorption Bands for this compound (Note: Based on typical functional group absorption regions.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H (CH₃) | Stretch | 2950 - 2850 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Heteroaromatic C=N | Stretch | 1650 - 1550 |
Crystallographic Analysis (X-ray Diffraction) for Solid-State Structure
While spectroscopic methods reveal the connectivity of a molecule, single-crystal X-ray diffraction provides the ultimate proof of structure by mapping the precise positions of atoms in three-dimensional space. This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
If a suitable crystal of this compound were obtained, X-ray analysis would yield a wealth of information, including:
Unambiguous confirmation of the atomic connectivity and regioisomerism.
Precise bond lengths, bond angles, and torsion angles.
The planarity of the fused ring system and the orientation of the phenyl substituent.
Details of intermolecular interactions in the crystal lattice, such as π-π stacking or hydrogen bonding, which govern the solid-state packing.
Although the crystal structure for this compound itself is not publicly available, structural studies on derivatives provide insight into the molecular geometry of the imidazo[4,5-c]pyridine core.
Computational and Theoretical Chemistry of 1 Methyl 2 Phenyl 1h Imidazo 4,5 C Pyridine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For imidazo[4,5-c]pyridine derivatives, these methods offer a molecular-level understanding of their behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in optimizing molecular geometries and determining electronic parameters. researchgate.netscielo.org.mx For compounds analogous to 1-Methyl-2-phenyl-1H-imidazo[4,5-c]pyridine, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to predict the most stable conformation. researchgate.netnih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. The energy of HOMO is associated with its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com
Theoretical studies on related imidazole (B134444) derivatives have shown that the analysis of these frontier orbitals helps in understanding the charge transfer that occurs within the molecule. researchgate.net For instance, in a study on an imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating high stability. irjweb.com Global reactivity descriptors such as electronegativity, hardness, and softness are also derived from HOMO and LUMO energies to further characterize the molecule's reactivity. irjweb.com
| Parameter | Significance |
|---|---|
| Geometry Optimization | Predicts the most stable 3D structure of the molecule. |
| HOMO Energy | Indicates the electron-donating capability. |
| LUMO Energy | Indicates the electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | Reflects chemical reactivity and kinetic stability. |
The photophysical properties of imidazo[4,5-c]pyridine derivatives are of significant interest, particularly their behavior in the excited state. Theoretical investigations, often using Time-Dependent DFT (TD-DFT), are crucial for understanding mechanisms like Excited State Intramolecular Proton Transfer (ESIPT). nih.gov
A study on the closely related 2-(phenyl)imidazo[4,5-c]pyridine (PIP-C) in methanol (B129727) revealed that upon photoexcitation, an Excited State Intermolecular Proton Transfer (ESIPT) can occur. nih.govnih.gov In this process, a proton is transferred from the imidazole ring to a solvent molecule or another part of the molecule in the excited state. nih.gov Theoretical calculations for PIP-C in methanol showed that the ESIPT reaction has a low potential energy barrier in the S1 (first excited singlet) state, making the process feasible. nih.govnih.gov However, the study also indicated a non-radiative transition from the S1 to the S0 (ground) state, which explains why the emission from the proton-transferred form is not experimentally observed. nih.govnih.gov
The introduction of different substituents on the imidazo[1,2-a]pyridine (B132010) core, a related scaffold, has been shown to tune the ESIPT fluorescence properties, causing blue or red shifts in the emission band. nih.gov Quantum chemical calculations of the intramolecular proton-transferred state have shown good correlation with the experimental ESIPT fluorescence energies, demonstrating the predictive power of these computational methods. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are powerful tools to study the dynamic behavior of molecules and their interactions with biological targets. For imidazo[4,5-c]pyridin-2-one derivatives, MD simulations have been used to investigate their binding patterns within the ATP binding site of kinases like Src. nih.gov These simulations provide insights into the stability of the ligand-protein complex and the key interactions that govern binding.
MD simulations on other complex heterocyclic systems have been used to compare the conformational dynamics of a ligand when bound to different but related protein targets. researchgate.net Such studies can elucidate the structural basis for selective inhibition, which is a critical aspect of drug design.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. arkat-usa.org For a series of 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridines, QSAR studies were conducted to correlate their structural properties with angiotensin II receptor antagonistic activity. arkat-usa.org
In these studies, various molecular descriptors, including lipophilic (e.g., logP), electronic (e.g., HOMO and LUMO energies), and steric parameters, are calculated for each compound in the series. arkat-usa.org Multiple Linear Regression (MLR) and non-linear regression analyses are then used to develop QSAR models that can predict the activity of new compounds. arkat-usa.org Such models are valuable for guiding the synthesis of more potent analogues.
Molecular Docking and Binding Interaction Predictions with Molecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
For various imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine derivatives, molecular docking studies have been performed to evaluate their binding affinity towards different biological targets, including enzymes implicated in cancer and diabetes. researchgate.netresearchgate.net These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's binding pocket. nih.govresearchgate.net For instance, docking studies on imidazo[4,5-b]pyridine derivatives as inhibitors of β-D-glucuronidase revealed that the active compounds fit well into the binding groove of the enzyme. researchgate.net Similarly, imidazo[1,2-a]pyridine derivatives have been docked into the active site of oxidoreductase, a key enzyme in breast cancer, to predict their binding energy and interaction patterns. researchgate.net
Investigation of Biological and Pharmacological Activities of 1 Methyl 2 Phenyl 1h Imidazo 4,5 C Pyridine and Its Analogues: Mechanistic and in Vitro Studies
Structure-Activity Relationship (SAR) Studies on the Imidazopyridine Core
The biological activity of imidazo[4,5-c]pyridine derivatives is intricately linked to the nature and position of various substituents on the core structure. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.
Influence of C2-Substituent Modifications (e.g., Phenyl, Heteroaryl)
The substituent at the C2-position of the imidazo[4,5-b]pyridine core plays a critical role in modulating kinase inhibitory activity. nih.gov Replacement of a (4-methylpiperazin-1-yl)phenyl moiety at the C2-position with various five-membered heteroaromatic rings led to significant variations in Aurora-A kinase inhibition. nih.gov Specifically, the introduction of a 1-methyl-1H-imidazol-2-yl, 2,5-dimethyloxazol-4-yl, 5-methylisoxazol-3-yl, or 1,2,3-thiadiazol-4-yl group resulted in a considerable decrease in inhibitory potency. nih.gov Conversely, derivatives with 1-methyl-1H-imidazol-5-yl and 1-methyl-1H-pyrazol-4-yl substituents retained notable activity. nih.gov
In a different study on imidazo[4,5-b]pyridine derived purine (B94841) isosteres, the nature of the aryl substituent at the 2nd position was found to be a key determinant of cytotoxic activity. researchgate.net The introduction of fluoro substituents on the aryl ring increased lipophilicity and enhanced the potency of the compounds. researchgate.net
| Compound | C2-Substituent | Target | Activity (IC50/Kd) | Reference |
|---|---|---|---|---|
| 21a | 1-methyl-1H-imidazol-5-yl | Aurora-A | Potent Inhibition | nih.gov |
| 21i | 1-methyl-1H-pyrazol-4-yl | Aurora-A | Potent Inhibition | nih.gov |
| 21b | 1-methyl-1H-imidazol-2-yl | Aurora-A | Less Potent | nih.gov |
| 21d | 2,5-dimethyloxazol-4-yl | Aurora-A | Less Potent | nih.gov |
Effects of Substituents on the Pyridine (B92270) Moiety (e.g., C6)
Substitutions on the pyridine portion of the imidazopyridine scaffold have been shown to be well-tolerated and can be exploited to fine-tune the pharmacological properties of these molecules. In the development of Bruton's tyrosine kinase (BTK) inhibitors based on the imidazo[4,5-c]pyridine core, it was discovered that the C6 position exhibits a remarkable tolerance for a variety of substituents, including both hydrophobic and hydrophilic groups. nih.govmdpi.com This flexibility at the C6 position provides a valuable opportunity for medicinal chemists to modify the physicochemical properties of the compounds, such as solubility and metabolic stability, without compromising their inhibitory activity against the target enzyme. mdpi.com
Role of Bridging Moieties and Ring Fusion Isomerism
The arrangement of the fused imidazole (B134444) and pyridine rings, known as ring fusion isomerism, has a profound impact on the biological activity of these compounds. A direct comparison between imidazo[4,5-c]pyridine and its imidazo[4,5-b]pyridine isomer in the context of BTK inhibition revealed that the imidazo[4,5-c]pyridine core conferred significantly higher activity. nih.govmdpi.com This finding underscores the critical importance of the specific isomeric scaffold in determining the potency of kinase inhibitors. In another study, 1H-imidazo-[4,5-b]pyridine derivatives were found to be consistently more potent as inotropic agents compared to their corresponding isomers in the [4,5-c] series. researchgate.net These observations highlight that subtle changes in the nitrogen atom placement within the pyridine ring can lead to substantial differences in biological outcomes.
Enzyme Inhibition Studies (In Vitro)
Derivatives of the imidazo[4,5-c]pyridine scaffold have been investigated as inhibitors of various enzymes, particularly kinases, which are crucial regulators of cellular processes and are often implicated in diseases such as cancer.
Kinase Inhibition (e.g., Aurora Kinases, Cyclin-Dependent Kinases, Bruton's Tyrosine Kinase, PI3K/mTOR)
Aurora Kinases: Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Aurora kinases. nih.govnih.gov One such derivative, compound 31, demonstrated inhibitory activity against Aurora-A, Aurora-B, and Aurora-C kinases with IC50 values of 0.042, 0.198, and 0.227 µM, respectively. nih.gov Optimization of this series led to the identification of compounds with dual inhibitory activity against both Aurora kinases and FLT3 kinase. acs.org
Cyclin-Dependent Kinases (CDKs): The imidazopyridine scaffold has also been utilized in the design of CDK inhibitors. Novel imidazo[4,5-b]pyridine derivatives have shown remarkable CDK9 inhibitory potential, with IC50 values in the range of 0.63–1.32 µM. nih.govliverpool.ac.uk Furthermore, imidazo[1,2-a]pyridine (B132010) derivatives have been developed as potent and selective CDK9 inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range. rsc.org
Bruton's Tyrosine Kinase (BTK): As previously mentioned, 1,4,6-trisubstituted imidazo[4,5-c]pyridines have been designed and synthesized as inhibitors of BTK. nih.gov These compounds have shown promise as selective agents for targeting BTK in lymphoma cell lines. nih.gov
PI3K/mTOR: The PI3K/mTOR signaling pathway is a key target in cancer therapy, and imidazoloquinoline derivatives have been investigated as dual PI3K/mTOR inhibitors. nih.gov For example, dactolisib (B1683976) (NVP-BEZ235), an imidazo[4,5-c]quinoline derivative, is a well-studied inhibitor of both PI3K and mTOR. nih.gov Additionally, a series of imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated as PI3K/mTOR dual inhibitors, with some compounds demonstrating significant in vitro and in vivo efficacy. acs.org
| Compound Class | Target Kinase(s) | Key Findings | Reference |
|---|---|---|---|
| Imidazo[4,5-b]pyridines | Aurora Kinases | Potent inhibition of Aurora-A, -B, and -C. | nih.gov |
| Imidazo[4,5-b]pyridines | CDK9 | Significant inhibitory potential (IC50 = 0.63-1.32 µM). | nih.govliverpool.ac.uk |
| Imidazo[4,5-c]pyridines | Bruton's Tyrosine Kinase (BTK) | Selective BTK targeting in lymphoma cell lines. | nih.gov |
| Imidazo[4,5-c]quinolines | PI3K/mTOR | Dual inhibition of PI3K and mTOR. | nih.gov |
Glycosidase Inhibition (e.g., α-Glucosidase)
The inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion, is a key therapeutic strategy for managing type 2 diabetes mellitus. researchgate.net Research into heterocyclic compounds has identified certain imidazopyridine analogues as potential inhibitors of this enzyme.
A study on a series of imidazo[4,5-b]pyridines revealed their ability to inhibit Baker's yeast α-glucosidase, with IC50 values ranging from 13.5 to 93.7 µM. researchgate.net The most potent compound in this series featured 2,4-dihydroxy substitutions on the phenyl ring. researchgate.net Structure-activity relationship (SAR) analysis suggested that the presence and position of hydroxyl groups on the aromatic side chain are critical for the inhibitory potential. researchgate.net Further supporting this, molecular docking studies on human intestinal maltase-glucoamylase indicated that the –NH– group of the imidazo-pyridine core and the hydroxyl groups of the catechol moiety form key hydrogen bonds with amino acid residues in the enzyme's active site, such as Asp1526 and Asp1279. researchgate.net
Similarly, novel derivatives of imidazo[1,2-a]pyridine have demonstrated significant inhibitory activity against α-glucosidase. One study reported a derivative exhibiting an IC50 value of 3.7 μM, which was substantially more potent than the standard inhibitor, acarbose (B1664774) (IC50 = 67.4 μM). researchgate.net Another investigation into imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole (B1197879) derivatives found several compounds with higher inhibition against α-glucosidase than acarbose, with KI values as low as 6.09 ± 0.37 μM. acs.org
| Compound Class | Representative Compound | Inhibitory Activity (IC50 / KI) | Notes |
|---|---|---|---|
| Imidazo[4,5-b]pyridines | Compound 15 (2,4-dihydroxy substituted) | 13.5 - 93.7 µM (Range) | Activity against Baker's yeast α-glucosidase. researchgate.net |
| Imidazo[1,2-a]pyridines | Compound 5g | IC50 = 3.7 µM | 18 times more potent than acarbose. researchgate.net |
| Imidazo[1,2-a]pyridine-based 1,3,4-thiadiazoles | Compound 8b | KI = 6.09 ± 0.37 µM | Showed noncompetitive inhibition. acs.org |
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA repair and have become important targets in oncology. A series of novel cyclic amine-substituted imidazo[4,5-c]pyridinecarboxamide analogues were designed and synthesized as PARP-1 inhibitors. nih.gov In vitro evaluation demonstrated that most of these compounds exhibited an inhibitory effect on PARP at a concentration of 1μM. nih.gov One of the most effective compounds, designated 8d, displayed an IC50 value of 0.528 μM. nih.gov The promising in vitro results of this analogue led to its selection for further in vivo studies to evaluate its antitumor effects in combination with other agents. nih.gov
| Compound | Scaffold | Inhibitory Activity (IC50) |
|---|---|---|
| Compound 8d | Imidazo[4,5-c]pyridinecarboxamide | 0.528 µM |
Methionyl-tRNA Synthetase Inhibition
Methionyl-tRNA synthetase (MetRS) is an essential enzyme in protein synthesis, making it a target for antimicrobial agents. A study aimed at discovering inhibitors for this enzyme in Trypanosoma brucei (TbMetRS), the parasite responsible for human African trypanosomiasis, investigated imidazopyridine derivatives. nih.gov In this research, an imidazo[4,5-c]pyridine analogue (compound 14) was synthesized and evaluated. nih.gov Its activity was compared with the corresponding imidazo[4,5-b]pyridine isomer (compound 13). The results indicated that the imidazo[4,5-b]pyridine ring offered better inhibitory results than the imidazo[4,5-c]pyridine analogue. nih.gov Despite this, the study demonstrated that the imidazopyridine scaffold is a viable starting point for developing potent MetRS inhibitors, with further modifications leading to compounds with single-digit nanomolar potency against T. brucei. nih.gov The selectivity of these inhibitors was also assessed, showing a 20- to 200-fold preference for the parasitic enzyme over human mitochondrial MetRS. nih.gov
Hypoxia-Inducible Factor-1α Prolyl Hydroxylase-2 (HIF-1α P4H-2) Inhibition
Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a central role in the cellular response to low oxygen levels. Its stability is regulated by prolyl hydroxylase domain (PHD) enzymes, also known as Egl-9 family hypoxia-inducible factors (EGLNs). A study focused on developing inhibitors for human EGLN1 (also known as PHD2) utilized structure-based design to prepare a novel series of imidazo[1,2-a]pyridine derivatives. researchgate.net The activity of these compounds was assessed in a human EGLN1 assay, which led to the development of a limited structure-activity relationship. The imidazo[1,2-a]pyridine derivatives showed apparent inhibition constants in the range of 4-27 μM. researchgate.net
Receptor Modulation and Ligand Binding (In Vitro)
GABA-A Receptor Interactions
The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system and is the target for benzodiazepines. mdpi.com The imidazopyridine scaffold is a key feature of well-known GABA-A receptor modulators. For instance, 1H-benzo[d]imidazoles have been explored as bioisosteres of the imidazo[1,2-a]pyridine motif, suggesting they can mimic its interaction with the GABA-A receptor at the α1/γ2 interface. nih.gov Studies on imidazo[1,2-a]pyrimidines have identified them as ligands for the benzodiazepine (B76468) binding site of the GABA-A receptor, with the potential for functional selectivity for specific alpha subtypes. nih.gov These findings collectively indicate that the broader class of compounds containing the imidazopyridine core has a strong potential for interaction with GABA-A receptors, acting as allosteric modulators. nih.govnih.gov
Toll-like Receptor 7 (TLR7) Agonism and Cytokine Induction (e.g., IFN-α)
Toll-like receptor 7 (TLR7) is a pattern recognition receptor involved in the innate immune system. Its activation in plasmacytoid dendritic cells triggers the production of type I interferons (IFN-α/β), which are crucial for antiviral responses and coordinating adaptive immunity. rsc.orgrsc.org A significant body of research has focused on 1H-imidazo[4,5-c]pyridines as TLR7 agonists. rsc.org
Structure-activity relationship studies revealed that specific substitutions on the imidazo[4,5-c]pyridine core are critical for activity. For example, 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine was identified as a pure TLR7 agonist with negligible activity on the closely related TLR8. rsc.orgrsc.org This selectivity is a desirable trait, as it can tailor the immune response. This specific TLR7 agonism leads to prominent IFN-α induction in human peripheral blood mononuclear cells (PBMCs) with minimal induction of proinflammatory cytokines. rsc.orgrsc.org Another specific TLR7 agonist from this class, compound 30, demonstrated an EC50 of 0.26 μM and was shown to induce high levels of IFN-α. nih.gov
| Compound | Description | hTLR7 Activity (EC50) | hTLR8 Activity | Key Outcome |
|---|---|---|---|---|
| 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine (122a) | Parent compound in SAR study | 1.57 µM | Negligible | Pure TLR7 agonist. rsc.orgnih.gov |
| Compound 30 | Analogue with benzyl (B1604629) or phenethyl group at R1 | 0.26 µM | Not specified | High IFN-α induction in human PBMCs. nih.gov |
Angiotensin II Receptor Antagonism
Derivatives of the imidazo[4,5-c]pyridine scaffold have been investigated as non-peptide antagonists for the angiotensin II (AII) receptor, a key component in the regulation of blood pressure. nih.govmdpi.com These compounds are designed to block the AT1 receptor subtype, thereby inhibiting the vasoconstrictive effects of angiotensin II. arkat-usa.org
In one series of studies, novel 2,3,5-trisubstituted 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives were synthesized and evaluated. nih.gov Their affinity for AII receptors was determined through binding assays and isolated-organ tests. The research revealed that compounds with small alkyl groups at the C-2 position and a (methylbiphenylyl)tetrazole moiety at the N-3 position exhibited affinities and potencies in the nanomolar range. nih.gov The activity was further modulated by substitutions at the N-5 position. For instance, replacing the N-5 hydrogen with acetamide (B32628) groups led to molecules with increased activity. nih.gov The most potent compound identified in this series was 2-butyl-4,5-dihydro-4-oxo-3-[[2'-(1H-tetrazol-5-yl)-4- biphenylyl]methyl]-3H-imidazo[4,5-c]pyridine-5-(N,N-diethylacetamide), which showed superior in vitro potency compared to the known antagonist L-158,809. nih.gov Other analogues with benzyl group substitutions at the N-5 position demonstrated in vitro potencies equivalent to losartan. nih.gov
Another study focused on 6-aryl-imidazo[4,5-c]pyridine derivatives. jst.go.jpdocumentsdelivered.com It was found that substituting a phenyl group at the 6-position of the imidazo[4,5-c]pyridine core resulted in receptor-binding activity nearly as potent as the established antagonist DuP 753. jst.go.jpdocumentsdelivered.com Some derivatives in this series were found to be four times more potent in vitro than DuP 753. jst.go.jp These structure-activity relationship studies highlight the importance of specific substitutions on the imidazo[4,5-c]pyridine scaffold for achieving high-affinity angiotensin II receptor antagonism. nih.govarkat-usa.org
Antimicrobial Activity Profiling (In Vitro)
The imidazo[4,5-c]pyridine nucleus, being a bioisostere of purines, has been a foundation for the development of various antimicrobial agents. mdpi.com Its derivatives have been tested against a range of pathogenic bacteria and fungi.
Several studies have confirmed the in vitro antibacterial potential of imidazo[4,5-c]pyridine analogues against both Gram-positive and Gram-negative bacteria. nih.govnih.gov In one study, synthesized 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivatives were evaluated against a panel of bacteria including Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Enterococcus faecalis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). nih.gov Certain N⁵ regioisomers demonstrated promising activity, with minimum inhibitory concentration (MIC) values as low as 4-8 µg/mL. nih.gov
Another investigation of new polyfunctional imidazo[4,5-c]pyridine motifs also showed significant antimicrobial activity. nih.gov The molecular target for some of these compounds is believed to be Glucosamine-6-phosphate (GlcN-6-P) synthase, an enzyme crucial for the synthesis of the bacterial cell wall. nih.gov
The table below summarizes the antibacterial activity of selected imidazo[4,5-c]pyridine analogues from a representative study. nih.gov
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| Analogue 1 | Staphylococcus aureus | 8 |
| Methicillin-resistant S. aureus | 8 | |
| Escherichia coli | 4 | |
| Pseudomonas aeruginosa | 8 | |
| Analogue 2 | Staphylococcus aureus | >128 |
| Methicillin-resistant S. aureus | 64 | |
| Escherichia coli | 128 | |
| Pseudomonas aeruginosa | >128 | |
| Analogue 3 | Staphylococcus aureus | 4 |
| Methicillin-resistant S. aureus | 4 | |
| Escherichia coli | 4 | |
| Pseudomonas aeruginosa | 4 | |
| Streptomycin | Staphylococcus aureus | 4 |
| (Reference) | Methicillin-resistant S. aureus | 8 |
| Escherichia coli | 8 | |
| Pseudomonas aeruginosa | 8 |
This table is generated based on data presented in the text. Specific compound structures are detailed in the source literature.
The antifungal properties of imidazo[4,5-c]pyridine derivatives have also been explored. nih.gov Compounds from this class were tested in vitro against fungal pathogens such as Candida albicans and Candida parapsilosis. nih.gov In a study evaluating 2-(substituted-phenyl)imidazo[4,5-c]pyridines, several analogues exhibited notable antifungal activity, with MIC values comparable to or better than reference drugs. nih.gov For example, some compounds showed MIC values of 4-8 µg/mL against C. albicans and C. parapsilosis. nih.gov
The proposed mechanism for some of these derivatives involves the inhibition of glucosamine-6-phosphate synthase, which is essential for the synthesis of the fungal cell wall. nih.gov This makes the imidazo[4,5-c]pyridine scaffold a promising starting point for developing new antifungal agents. mdpi.com
The structural similarity of imidazo[4,5-c]pyridines to purine nucleosides has prompted their investigation as antiviral agents. mdpi.com Research has identified derivatives with activity against a range of viruses. nih.gov
One study developed a series of imidazo[4,5-c]pyridines and tested them against the Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C virus (HCV). nih.gov Extensive structural modifications led to the identification of a highly active and selective molecule that interacts with the viral RNA-dependent RNA polymerase. nih.gov It was observed that the presence of a fluorine atom on the phenyl ring at the 2-position could decrease activity, while large substituents on the benzyl group also reduced antiviral efficacy. nih.gov
Further research specifically targeting HCV led to the discovery of substituted 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridines as a novel class of inhibitors. nih.gov By introducing a fluorine atom into the 2-phenyl substituent of a lead anti-pestivirus compound, 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine, researchers developed an analogue with selective activity against HCV in a subgenomic replicon system. nih.gov
Other Mechanistic Biological Investigations (In Vitro/Cellular)
Analogues of imidazo[4,5-c]pyridine have been evaluated for their antioxidant capabilities through various in vitro assays. nih.gov The antioxidant potential is often linked to the ability of these compounds to donate electrons and scavenge free radicals. nih.gov
In studies of related imidazo[4,5-b]pyridine benzohydrazones, a clear structure-activity relationship was observed. researchgate.net The antioxidant activity, measured by DPPH radical scavenging, was found to increase with the number of hydroxyl groups on the molecule. nih.gov Di- and trihydroxy substituted compounds showed particularly good activity. researchgate.net For instance, some imidazo[4,5-b]pyridine derivatives displayed moderate antioxidant potential with IC50 values in the range of 96.50 ± 0.45 to 189.98 ± 1.00 µM in DPPH radical scavenging assays. researchgate.net This activity is attributed to the high redox potential conferred by the hydroxyl groups. nih.gov These findings suggest that the imidazopyridine core can be functionalized to create effective free radical scavengers. nih.govchemmethod.com
The table below shows representative antioxidant activity for selected imidazo[1,2-a]pyridine hybrids, a related class of compounds, demonstrating the potential of the broader imidazopyridine family. chemmethod.com
| Compound ID | Concentration (µg/mL) | DPPH Radical Scavenging (% Inhibition) |
| Hybrid 1 | 25 | 79% |
| 50 | 81% | |
| 100 | 83% | |
| Hybrid 2 | 25 | 65% |
| 50 | 72% | |
| 100 | 78% | |
| Ascorbic Acid | 25 | 89% |
| (Reference) | 50 | 94% |
| 100 | 98% |
This table is generated based on data presented in the text for related imidazopyridine structures to illustrate antioxidant potential. Specific compound structures are detailed in the source literature.
Antiglycation Activity
The investigation into the antiglycation properties of the imidazo[4,5-c]pyridine scaffold is an emerging area of interest. Glycation is a non-enzymatic reaction between reducing sugars and proteins or lipids, which leads to the formation of advanced glycation end products (AGEs). The accumulation of AGEs is implicated in various chronic diseases, including diabetes and its complications.
While specific studies on 1-Methyl-2-phenyl-1H-imidazo[4,5-c]pyridine are limited, research on related imidazopyridine isomers provides foundational insights. For instance, studies on novel imidazo[4,5-b]pyridine benzohydrazones, a different isomeric class, have shown promising antiglycation activity. In one study, di- and trihydroxy-substituted derivatives demonstrated significant inhibitory potential, with one compound exhibiting an IC50 value of 140.16 ± 0.36 µM, which was twice as potent as the standard, Rutin. researchgate.net The mechanism of action for these related compounds is thought to be linked to their antioxidative potential, where the ability to donate electrons plays a role in inhibiting the glycation process. researchgate.netnih.gov This suggests that the broader imidazopyridine nucleus, due to its structural characteristics, may have the potential to interfere with the Maillard reaction that leads to AGEs. nih.gov However, direct evidence and detailed mechanistic studies for this compound and its direct analogues in antiglycation are yet to be extensively reported.
Modulation of Cellular Pathways
Analogues of this compound have been identified as potent modulators of several critical cellular signaling pathways, primarily through the inhibition of various protein kinases. Their structural similarity to purines allows them to interact with the ATP-binding sites of these enzymes. mdpi.com
Poly(ADP-ribose) Polymerase (PARP) Inhibition: A series of imidazo[4,5-c]pyridine derivatives have demonstrated moderate to good inhibitory activity against PARP, an enzyme crucial for DNA repair. mdpi.com PARP inhibitors are known to enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage. One of the most potent compounds in a studied series exhibited an IC50 value of 8.6 nM. mdpi.com
Src Family Kinase (SFK) Inhibition: Imidazo[4,5-c]pyridin-2-one derivatives have been designed and synthesized as inhibitors of Src family kinases (SFKs), which are non-receptor tyrosine kinases involved in signaling pathways that regulate cell proliferation, differentiation, and survival. nih.gov Dysregulation of SFK signaling is a key factor in the development of glioblastoma. Several compounds showed potential Src and Fyn kinase inhibition in the submicromolar range. nih.gov
DNA-Dependent Protein Kinase (DNA-PK) Inhibition: In the context of cancer radiotherapy, DNA-dependent protein kinase (DNA-PK) is a key target, as it plays a central role in the repair of DNA double-strand breaks through non-homologous end-joining. nih.gov A novel class of 6-Anilino imidazo[4,5-c]pyridin-2-one derivatives has been discovered as potent and selective DNA-PK inhibitors. nih.govacs.org One particularly effective compound demonstrated robust radiosensitization across a broad range of cancer cell lines in vitro. nih.gov
The table below summarizes the inhibitory activities of selected imidazo[4,5-c]pyridine analogues on various kinases.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Imidazo[4,5-c]pyridine derivative | PARP | 8.6 | mdpi.com |
| Imidazo[4,5-c]pyridin-2-one (Compound 1d) | Src | 240 | nih.gov |
| Imidazo[4,5-c]pyridin-2-one (Compound 1e) | Src | 290 | nih.gov |
| Imidazo[4,5-c]pyridin-2-one (Compound 1s) | Src | 140 | nih.gov |
| Imidazo[4,5-c]pyridin-2-one (Compound 1d) | Fyn | 280 | nih.gov |
| Imidazo[4,5-c]pyridin-2-one (Compound 1e) | Fyn | 270 | nih.gov |
| Imidazo[4,5-c]pyridin-2-one (Compound 1s) | Fyn | 180 | nih.gov |
| 6-Anilino imidazo[4,5-c]pyridin-2-one (Compound 78) | DNA-PK | <10 | nih.gov |
This table is interactive. You can sort and filter the data.
Immunomodulatory Effects Beyond TLR7 Agonism
While many imidazoquinoline and some imidazopyridine compounds are well-known for their immunomodulatory effects via agonism of Toll-like receptors 7 and 8 (TLR7/8), recent research has uncovered activities that are independent of this pathway. researchgate.netnih.gov
One groundbreaking study on a novel imidazoquinoline, a closely related analogue, revealed a multifactorial mechanism of action. In addition to its expected effect on TLR7/8, the lead compound, 558 (4-amino-1-(4-(aminomethyl)benzyl)-2-butyl-7-methoxycarbonyl-1H-imidazo[4,5-c]quinoline), was also shown to activate STING (stimulator of interferon genes) and inflammasome pathways in dendritic cells. nih.gov This is significant as the STING pathway is a key sensor of cytosolic DNA, leading to the induction of type I interferons and a potent anti-tumor immune response, independent of endosomal TLRs. The activation of the inflammasome further points to a broader pro-inflammatory and immunomodulatory capability. nih.gov
Furthermore, the general anti-inflammatory properties of the broader imidazopyridine class have been noted. nih.gov Some derivatives have been investigated as selective COX-2 inhibitors, which is a key enzyme in the inflammatory cascade. nih.gov This suggests that compounds based on the imidazo[4,5-c]pyridine scaffold may possess anti-inflammatory effects by modulating pathways distinct from the innate immune sensing of TLRs. The discovery of compounds that engage multiple immune pathways, such as TLRs, STING, and the inflammasome, opens new avenues for therapeutic development. nih.gov
Future Directions and Advanced Research Frontiers for Imidazo 4,5 C Pyridine Derivatives
Exploration of Novel Synthetic Methodologies
The advancement of synthetic organic chemistry is crucial for expanding the chemical diversity of imidazo[4,5-c]pyridine derivatives and improving the efficiency of their production. While traditional methods, such as the condensation of 3,4-diaminopyridine (B372788) with carboxylic acids in polyphosphoric acid (PPA), are well-established, contemporary research is focused on developing more efficient, higher-yielding, and environmentally benign protocols. nih.gov
A significant area of development is the use of microwave-assisted synthesis . eurjchem.comnih.gov This technique has been shown to dramatically reduce reaction times and increase yields in the preparation of various imidazo[4,5-c]pyridine derivatives. eurjchem.com For instance, an efficient microwave-assisted protocol has been developed for the synthesis of these compounds from substituted 3,4-diaminopyridine and carboxylic acids, mediated by T3P (Propylphosphonic Anhydride) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). nih.gov
Furthermore, modern catalytic systems and cross-coupling reactions are being employed to create more complex and precisely substituted molecules. Methodologies involving palladium-catalyzed cross-coupling reactions , such as the Suzuki and Buchwald-Hartwig reactions, provide versatile access to a broad scope of derivatives that are otherwise difficult to synthesize. nih.govosi.lv Researchers are also exploring novel cyclization strategies, such as those involving a Michael addition of a substituted imidazole (B134444) followed by an intramolecular cyclization, to build the core heterocyclic system. osi.lv These advanced methods not only streamline the synthesis of known compounds but also open the door to novel chemical structures with potentially unique biological activities.
Advanced Computational Design and Predictive Modeling
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties and predicting their biological activity before synthesis. For imidazo[4,5-c]pyridine derivatives, these in silico methods are accelerating the discovery of new therapeutic agents.
Molecular docking is a key technique used to predict how these molecules bind to specific biological targets. For example, docking studies have been used to investigate the interaction of imidazo[4,5-c]pyridine derivatives with the active site of Glucosamine-6-phosphate (GlcN-6-P) synthase, a potential target for antifungal agents. nih.govnih.gov Similarly, the binding modes of novel derivatives designed as Src family kinase (SFK) inhibitors for glioblastoma have been analyzed through molecular dynamics simulations. nih.gov
Structure-based drug design is also being employed to create compounds with dual activities. In one study, a known angiotensin II type 1 (AT1) receptor antagonist was modified by incorporating a conformationally restricted indane ring into the imidazo[4,5-c]pyridin-4-one scaffold. nih.gov This rational design approach, corroborated by X-ray crystallography, led to the development of potent dual AT1 antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists. nih.gov
Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are being used to evaluate the drug-likeness of newly designed compounds at an early stage. nih.govnih.gov This computational screening helps to prioritize candidates with favorable pharmacokinetic profiles, reducing the likelihood of failure in later stages of drug development.
Discovery of New Biological Targets and Mechanisms of Action
While the imidazo[4,5-c]pyridine scaffold is known to interact with several biological targets, ongoing research continues to uncover new applications and mechanisms of action. The structural versatility of these derivatives allows them to be tailored to interact with a growing list of enzymes and receptors implicated in various diseases. nih.govnih.gov
Recent research has successfully identified and validated several novel biological targets for imidazo[4,5-c]pyridine derivatives, expanding their therapeutic potential significantly. These findings highlight the adaptability of the scaffold for creating highly specific inhibitors and modulators for a range of complex diseases.
| Biological Target | Therapeutic Area | Research Finding |
| Src Family Kinases (SFKs) | Oncology (Glioblastoma) | A series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized, exhibiting potent inhibition of Src and Fyn kinases in the submicromolar range, demonstrating potential as antiproliferative agents against glioblastoma cell lines. nih.gov |
| Dual AT1 Receptor / PPARγ | Cardiovascular / Metabolic Disease | Imidazo[4,5-c]pyridin-4-one derivatives were developed as dual angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists, offering a potential new treatment paradigm for hypertension and type 2 diabetes. nih.gov |
| Poly(ADP-ribose) Polymerase (PARP) | Oncology | Certain imidazo[4,5-c]pyridines have shown moderate to good PARP inhibitory activity. PARP inhibitors are known to increase the sensitivity of tumor cells to chemotherapy. nih.govmdpi.com |
| Glucosamine-6-phosphate Synthase | Fungal Infections | This enzyme, crucial for the synthesis of the fungal cell wall, has been identified as a potential molecular target for new imidazo[4,5-c]pyridine derivatives in the treatment of fungal infections. nih.govmdpi.com |
| Bovine Viral Diarrhea Virus (BVDV) RNA-dependent RNA Polymerase | Antiviral | A series of imidazo[4,5-c]pyridines were developed that showed high activity and selectivity against BVDV by interacting with its viral RNA-dependent RNA polymerase. nih.govmdpi.com |
| Cathepsin S (CTSS) | Autoimmune Disorders | Hybrids based on the 1H-imidazo[4,5-c]pyridine-4-carbonitrile structure have been developed as highly active and selective inhibitors of Cathepsin S, an enzyme implicated in autoimmune diseases. nih.gov |
Application in Chemical Probes and Tools for Biological Research
Beyond their direct therapeutic applications, imidazo[4,5-c]pyridine derivatives and their isomers are being developed as sophisticated tools for biological research. Their inherent photophysical properties, which can be tuned through chemical modification, make them excellent candidates for fluorescent probes. irb.hrmdpi.com
These probes can be designed to be sensitive to their local microenvironment, allowing for the real-time visualization and measurement of biological parameters. For example, imidazo[4,5-b]pyridine derived iminocoumarins have been investigated as potential pH-sensitive fluorescent probes . irb.hr Their absorption and emission spectra shift in response to changes in pH, which could allow researchers to monitor pH gradients within cells and organelles.
Similarly, the related imidazo[1,5-a]pyridine (B1214698) scaffold has been used to develop fluorophores that can intercalate into lipid bilayers. mdpi.com These act as membrane probes , providing information on the fluidity, hydration, and dynamics of cell membranes, which are critical for understanding cellular health and signaling pathways. mdpi.com The development of such chemical tools based on the imidazopyridine core provides powerful new ways to study complex biological systems and pathways at the molecular level.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Methyl-2-phenyl-1H-imidazo[4,5-c]pyridine?
- Methodological Answer : The compound can be synthesized via condensation reactions between 2-aminoimidazole derivatives and phenylacetaldehyde or ketones under acidic conditions. Microwave-assisted synthesis (e.g., 100–120°C, 30–60 minutes) or transition metal catalysis (e.g., Pd/Cu-mediated coupling) improves reaction efficiency. Purification via column chromatography (ethyl acetate/hexane gradient) ensures high purity. Structural analogs suggest incorporating ammonia or formaldehyde as co-reactants to stabilize intermediates .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to confirm substituent positions and aromaticity.
- FT-IR to identify N–H stretching (3100–3300 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination. Cross-validate results with density functional theory (DFT) calculations (B3LYP/6-31G(d,p) basis set) .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
- Methodological Answer : Perform DFT calculations at the B3LYP/6-31G(d,p) level to optimize geometry and compute:
- HOMO-LUMO gaps to assess reactivity and charge transfer potential.
- Electrostatic potential maps to identify nucleophilic/electrophilic regions.
- Vibrational spectra (IR/Raman) for comparison with experimental data. For dynamic behavior, conduct molecular dynamics simulations in solvent models (e.g., water, DMSO) .
Q. What experimental strategies elucidate structure-activity relationships (SAR) for pharmacological applications?
- Methodological Answer :
- Derivatization : Synthesize analogs with substitutions (e.g., halogens at position 4, methyl groups at position 6) and test in bioassays.
- QSAR modeling : Use Comparative Molecular Field Analysis (CoMFA) to correlate substituent effects with activity.
- Biological assays : Measure IC₅₀ values against target enzymes (e.g., SSAO inhibitors) or receptors. Chlorine substitution at position 4 enhances binding affinity in related imidazo[4,5-c]pyridines .
Q. How do researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize assays : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and solvent controls (DMSO ≤0.1%).
- Metabolic stability testing : Use liver microsomes to assess compound degradation.
- Cross-validate with structural analogs : Compare pharmacokinetic profiles (e.g., brain-plasma ratios) of derivatives to isolate substituent-specific effects. For example, methyl groups may improve lipophilicity but reduce solubility .
Q. What advanced techniques validate target engagement in vivo?
- Methodological Answer :
- Isotopic labeling : Synthesize ¹⁴C- or ³H-labeled compounds for biodistribution studies.
- Microdialysis : Monitor real-time compound concentration in target tissues (e.g., brain, liver).
- Pharmacodynamic markers : Use ELISA or Western blotting to quantify downstream protein expression changes post-administration .
Methodological Tables
Table 1 : Key Synthetic Parameters for Derivatives
| Substituent Position | Reactant | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chloro | Cl₂/FeCl₃ | Pd(OAc)₂ | 78 | |
| 6-Methyl | CH₃I/K₂CO₃ | Microwave | 85 |
Table 2 : Computational vs. Experimental Vibrational Frequencies (cm⁻¹)
| Mode | DFT (B3LYP/6-31G(d,p)) | Experimental (FT-IR) | Deviation (%) |
|---|---|---|---|
| C=N Stretch | 1625 | 1618 | 0.43 |
| N–H Bend | 1540 | 1532 | 0.52 |
Critical Considerations
- Contradictions : highlights ammonia/formaldehyde roles in PhIP synthesis, but these may not directly apply to 1-Methyl-2-phenyl derivatives. Prioritize solvent-free or aqueous conditions to avoid side reactions .
- Data Gaps : Limited crystallographic data for the parent compound—consider isostructural analogs (e.g., 2-chloro derivatives) for X-ray comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
